1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHSDSSNCIEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the C3 Position
The C3 position of pyrrolidine-2,5-dione derivatives is critical for modulating biological activity. Below is a comparison of key analogs:
Key Observations :
- Electron-Donating vs. In contrast, fluorine in the fluorobenzyl analog increases lipophilicity, favoring membrane permeability .
- Amino vs. Thioether Substituents: Amino groups (as in the target compound) enable hydrogen bonding, critical for receptor binding, while thioether groups (e.g., 2c) improve oxidative stability but may reduce solubility .
Physicochemical Properties
- Solubility and logP : The target compound’s methoxy group likely increases water solubility compared to analogs with long alkyl chains (e.g., 2c, logP ≈ 6–7). However, its logP is expected to be higher than piperidine-containing derivatives (logP = 1.08 for 1-(4-methoxyphenyl)-3-piperidinyl analog) due to the bromophenyl group .
- Thermal Stability: Melting points for sulfur-containing analogs (e.g., 2c: 97–98°C) suggest higher crystallinity, whereas amino-substituted derivatives may exhibit lower melting points due to reduced symmetry .
Biological Activity
1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is , with a molecular weight of 389.25 g/mol. The compound features a bromophenyl group and a methoxyphenyl group attached to a pyrrolidine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O3 |
| Molecular Weight | 389.25 g/mol |
| LogP | 1.791 |
| Polar Surface Area | 48.453 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antibacterial Activity
Research has indicated that pyrrolidine derivatives possess significant antibacterial properties. In vitro studies have shown that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, revealing that compounds with halogen substituents, such as bromine, often enhance bioactivity. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against Staphylococcus aureus and Escherichia coli , with reported MIC values ranging from to .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains like Candida albicans . The mechanism of action involves disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, critical for maintaining cell membrane integrity.
The biological activity of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is primarily mediated through its interaction with specific molecular targets within bacterial and fungal cells. The compound may inhibit enzymes or disrupt signaling pathways essential for microbial growth and survival.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation involving multiple pyrrolidine derivatives highlighted the structure-activity relationship (SAR) where the presence of bromine and methoxy groups significantly influenced antibacterial potency . The study concluded that modifications in the chemical structure could lead to enhanced bioactivity.
- In Vivo Testing : Further investigations are needed to assess the in vivo efficacy and safety profile of this compound in animal models. Preliminary results suggest promising therapeutic potential but require extensive testing to establish clinical relevance.
Q & A
Q. Basic
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrrolidine-2,5-diones .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl and methoxyphenyl groups). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the pyrrolidine dione carbonyls resonate at δ 170–175 ppm .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 403.04) .
How can conflicting NMR and X-ray crystallography data be resolved when confirming the compound’s structure?
Advanced
Discrepancies often arise from dynamic effects (e.g., rotational barriers) in NMR versus static crystal structures. Strategies include:
- Variable-temperature NMR : Detects conformational exchange broadening (e.g., methoxy group rotation) .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic assignments .
- Multi-technique validation : Use IR (carbonyl stretches at ~1700 cm⁻¹) and elemental analysis to cross-verify .
What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Q. Advanced
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATP competition assays .
How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic environments?
Advanced
DFT models (e.g., B3LYP/6-31G*) calculate:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., maleimide carbonyls) prone to nucleophilic attack .
- Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer interactions with biological targets .
- Transition states : Simulate reaction pathways for aminolysis or ring-opening reactions .
How should researchers address discrepancies between computational predictions and experimental electronic properties?
Q. Advanced
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to account for polarity-driven shifts in UV-Vis spectra .
- Crystal field effects : Compare gas-phase calculations with solid-state XRD data to assess packing interactions .
- Experimental validation : Use cyclic voltammetry to measure redox potentials and correlate with computed HOMO energies .
What strategies can mitigate side reactions during the formation of the pyrrolidine-2,5-dione core?
Q. Advanced
- Protecting groups : Temporarily block the 3-amino group with Boc or Fmoc to prevent unwanted dimerization .
- Low-temperature steps : Conduct Michael additions at 0–5°C to suppress enolate formation .
- Catalytic additives : Use DMAP or pyridine to neutralize HBr byproducts during bromophenyl substitution .
What purification techniques are recommended for isolating this compound, and how do solubility properties influence these choices?
Q. Basic
- Recrystallization : Use DMF/ethanol (1:2) for high-purity crystals; low solubility in ethanol aids precipitation .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates unreacted aniline derivatives .
- Solubility note : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) .
How can researchers design a study to evaluate the compound’s interaction with DNA or proteins?
Q. Advanced
- Spectroscopic titrations : Monitor UV-Vis hypochromism or fluorescence quenching upon DNA binding .
- Docking simulations : Use AutoDock Vina to predict binding poses in protein active sites (e.g., topoisomerase II) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
